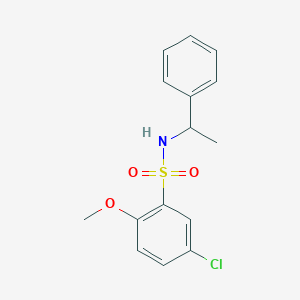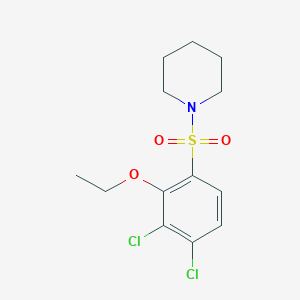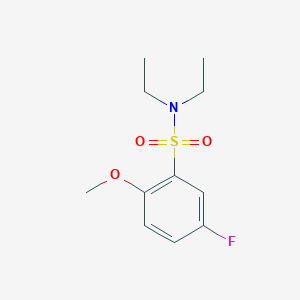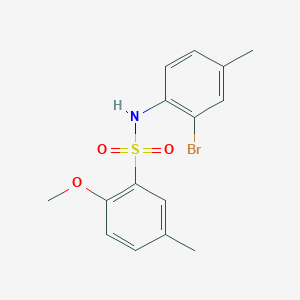![molecular formula C19H20Cl2N2O5S B288670 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B288670.png)
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as BDP and belongs to the class of piperazine derivatives. The compound has been shown to possess a wide range of biological activities and has been the subject of numerous scientific studies.
作用機序
The mechanism of action of BDP is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. BDP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
BDP has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antiviral activity. BDP has also been shown to induce apoptosis in cancer cells and to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
実験室実験の利点と制限
One of the main advantages of BDP is its potent inhibitory effects on the growth and proliferation of cancer cells. It has also been shown to exhibit antiviral and anti-inflammatory properties. However, one of the limitations of BDP is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are many potential future directions for research on BDP. One area of interest is the development of new formulations of BDP that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential use of BDP in combination with other anticancer drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to better understand the mechanism of action of BDP and its potential applications in the treatment of other diseases.
合成法
The synthesis of BDP involves the reaction of 1-(1,3-Benzodioxol-5-ylmethyl)piperazine with 2,5-dichloro-4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields BDP as a white crystalline solid with a high degree of purity.
科学的研究の応用
BDP has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. BDP has also been shown to exhibit potent inhibitory effects on the growth of cancer cells in vitro and in vivo.
特性
製品名 |
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine |
|---|---|
分子式 |
C19H20Cl2N2O5S |
分子量 |
459.3 g/mol |
IUPAC名 |
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-dichloro-4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H20Cl2N2O5S/c1-26-17-9-15(21)19(10-14(17)20)29(24,25)23-6-4-22(5-7-23)11-13-2-3-16-18(8-13)28-12-27-16/h2-3,8-10H,4-7,11-12H2,1H3 |
InChIキー |
GRDZUQVGPJVUJR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)Cl |
正規SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B288599.png)







![6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B288647.png)